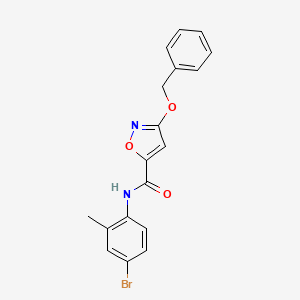

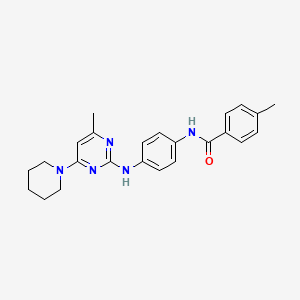

![molecular formula C17H21NO2S2 B2370282 N-(2-(benzo[b]thiophen-3-yl)-2-hydroxyethyl)-2-(cyclopentylthio)acetamide CAS No. 2034570-88-0](/img/structure/B2370282.png)

N-(2-(benzo[b]thiophen-3-yl)-2-hydroxyethyl)-2-(cyclopentylthio)acetamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(2-(benzo[b]thiophen-3-yl)-2-hydroxyethyl)-2-(cyclopentylthio)acetamide, also known as BTCPA, is a chemical compound that has gained significant attention in scientific research. This compound is a potential candidate for the development of new drugs due to its unique properties and potential therapeutic applications.

Scientific Research Applications

Chemoselective Synthesis and Drug Development

N-(2-Hydroxyphenyl)acetamide serves as an intermediate for synthesizing antimalarial drugs. The chemoselective monoacetylation of 2-aminophenol to N-(2-hydroxyphenyl)acetamide using Novozym 435 as a catalyst highlights the process optimization, mechanism, and kinetics vital for antimalarial drug synthesis (Magadum & Yadav, 2018). This research underlines the importance of selecting appropriate acyl donors and reaction conditions to achieve desired product specificity, essential for developing pharmaceutical compounds.

Antitumor Activity

The synthesis and evaluation of new 2-(4-aminophenyl)benzothiazole derivatives bearing different heterocyclic rings, using a structure similar to the pharmacophoric group of the compound of interest, have shown potential antitumor activity. This work demonstrates the significance of structural modification in enhancing antitumor efficacy, providing insights into the design of novel anticancer agents (Yurttaş, Tay, & Demirayak, 2015).

Drug-Protein Interaction Studies

Understanding the interactions between drugs like acetaminophen and proteins is crucial for elucidating mechanisms of drug action and toxicity. Studies on the covalent adduction between acetaminophen and liver proteins, identifying 3-cystein-S-yl-4-hydroxyaniline as a major adduct, contribute to our knowledge of drug-protein interactions and their implications for drug safety and efficacy (Hoffmann, Streeter, Axworthy, & Baillie, 1985).

Exploration of Silylation Reactions

The silylation of N-(2-hydroxyphenyl)acetamide, leading to the formation of silaheterocyclic compounds, exemplifies the exploration of novel chemical reactions for synthesizing structurally diverse molecules. Such studies are pivotal for expanding the chemical toolbox available for drug development and material science (Lazareva et al., 2017).

Anti-inflammatory Applications

Research into the anti-inflammatory properties of derivatives, such as those of the benzo[b]thiophene family, opens new avenues for the development of anti-inflammatory medications. This work underscores the therapeutic potential of chemical derivatives in treating inflammation-related conditions (Radwan, Shehab, & El-Shenawy, 2009).

properties

IUPAC Name |

N-[2-(1-benzothiophen-3-yl)-2-hydroxyethyl]-2-cyclopentylsulfanylacetamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H21NO2S2/c19-15(14-10-22-16-8-4-3-7-13(14)16)9-18-17(20)11-21-12-5-1-2-6-12/h3-4,7-8,10,12,15,19H,1-2,5-6,9,11H2,(H,18,20) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MSCZWHSQZLFQNC-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(C1)SCC(=O)NCC(C2=CSC3=CC=CC=C32)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H21NO2S2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

335.5 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(2-(benzo[b]thiophen-3-yl)-2-hydroxyethyl)-2-(cyclopentylthio)acetamide | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

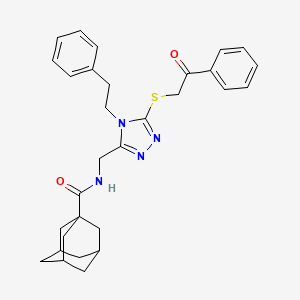

![(4-chlorophenyl)[6-fluoro-4-(3-methoxyphenyl)-1,1-dioxido-4H-1,4-benzothiazin-2-yl]methanone](/img/structure/B2370199.png)

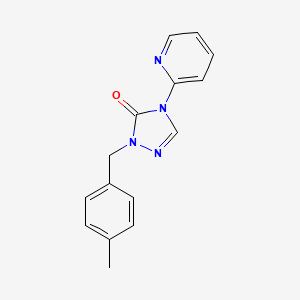

![8-(2-Chlorobenzyl)-3-phenyl-1,4,8-triazaspiro[4.5]dec-3-en-2-one](/img/structure/B2370201.png)

![3-[3-(2-Ethoxyphenyl)-1,2,4-oxadiazol-5-yl]-1-(2-thienylsulfonyl)piperidine](/img/structure/B2370203.png)

![N-[5-(ethylsulfanyl)-1,3,4-thiadiazol-2-yl]-1-oxo-1H-isothiochromene-3-carboxamide](/img/structure/B2370204.png)

![N-(prop-2-yn-1-yl)-N-[(thiolan-3-yl)methyl]thietan-3-amine](/img/structure/B2370209.png)

![1-(2-(Benzo[b]thiophen-3-yl)-2-hydroxyethyl)-3-(tert-butyl)urea](/img/structure/B2370215.png)